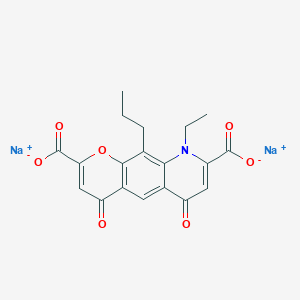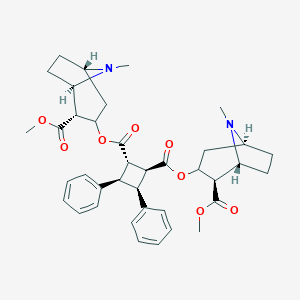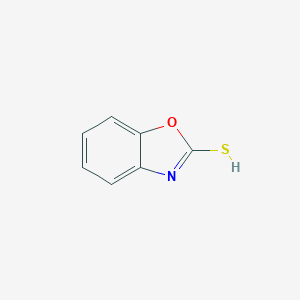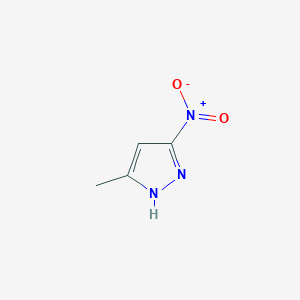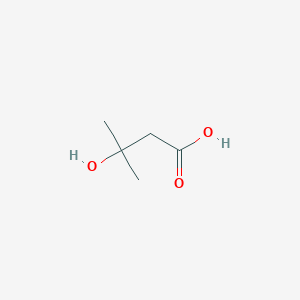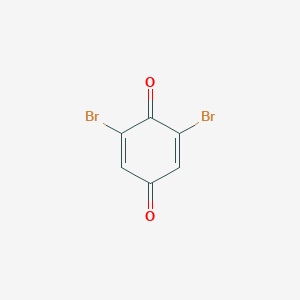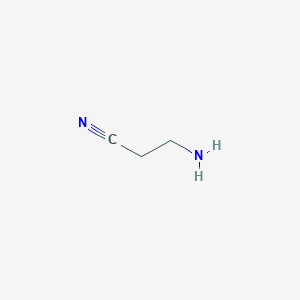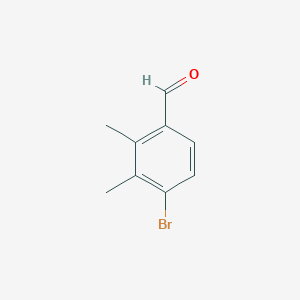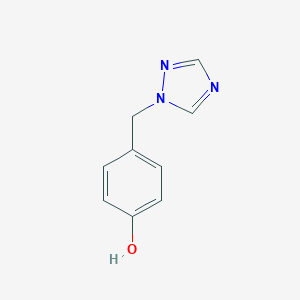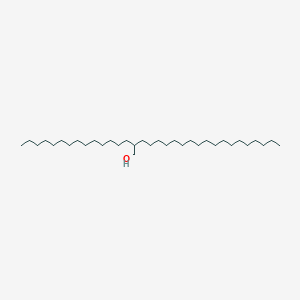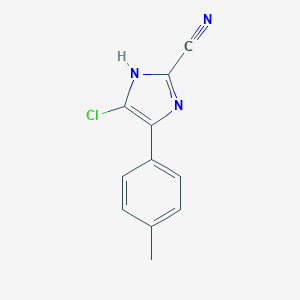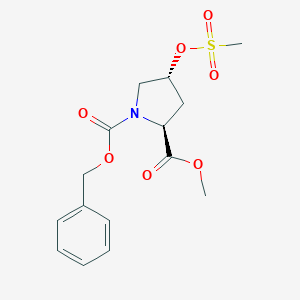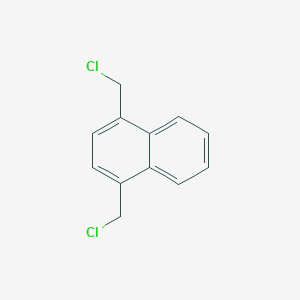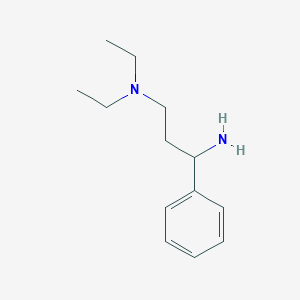
N1,N1-Diethyl-3-phenylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diamine compounds, including derivatives similar to N1,N1-Diethyl-3-phenylpropane-1,3-diamine, involves complex chemical reactions that often target specific interactions with receptors or other chemical entities. For instance, one study describes the synthesis of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines showing calcimimetic properties, indicating a specific interaction with the calcium sensing receptor (CaSR) (Dauban et al., 2000).
Molecular Structure Analysis
The molecular structure of diamine compounds can be extensively analyzed using various techniques, including X-ray crystallography, which reveals detailed information about the spatial arrangement of atoms within the molecule. Studies on similar organoboron compounds provide insights into the structural aspects of diamine derivatives (Kliegel et al., 1992).
Chemical Reactions and Properties
Diamine compounds undergo a variety of chemical reactions, including Michael 1,4-addition, which is influenced by the reactivity of the amino groups. These reactions are crucial for further functionalization and application of the diamine derivatives (Korotaev et al., 2005).
Physical Properties Analysis
The physical properties of diamine compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of diamine compounds in synthesis. For example, their ability to act as ligands in metal complexes is of significant interest in coordination chemistry and catalysis (Mukherjee et al., 1990).
Aplicaciones Científicas De Investigación
Calcimimetic Activity
N1,N1-Diethyl-3-phenylpropane-1,3-diamine derivatives have been studied for their calcimimetic properties, where specific compounds in this category demonstrated significant stimulation of [3H]IP production by interacting with the calcium-sensing receptor (CaSR) in CHO cells. This activity indicates potential applications in managing conditions related to calcium homeostasis (Dauban et al., 2000).
Antitumor Activity
Certain diaminophenylpropane derivatives, when transformed into dichloroplatinum(II) complexes, have shown significant antitumor activity, particularly against the MCF-7 breast cancer cell line. The stereochemistry of these compounds plays a crucial role in their efficacy, highlighting their potential in cancer therapy (Gust et al., 1997).
NMR Spectroscopy Applications
The nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1,N1-Diethyl-3-phenylpropane-1,3-diamine, have been explored to understand their structural and electronic properties better. Such studies are crucial for chemical characterization and compound identification purposes (Freifelder et al., 1967).
Metal Complexation Studies
Research on the complexation behavior of dithiocarbamates derived from N1,N1-Diethyl-3-phenylpropane-1,3-diamine with metals has been conducted to understand their coordination chemistry and potential applications in materials science, particularly in the formation of polymers and macrocyclic complexes (Halimehjani et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N',N'-diethyl-1-phenylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIKFIIHCKXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549823 |
Source


|
| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diethyl-3-phenylpropane-1,3-diamine | |
CAS RN |
113640-41-8 |
Source


|
| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

